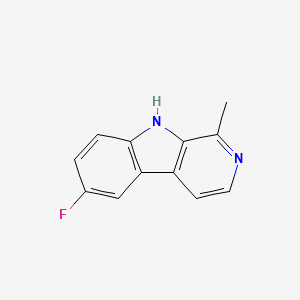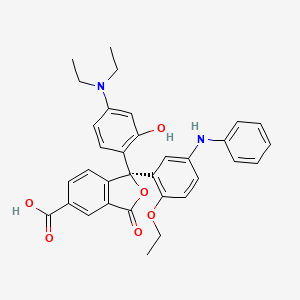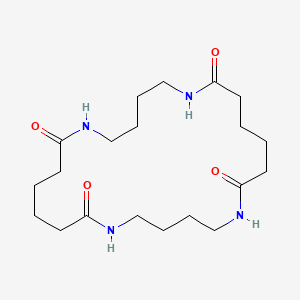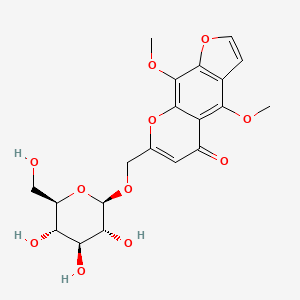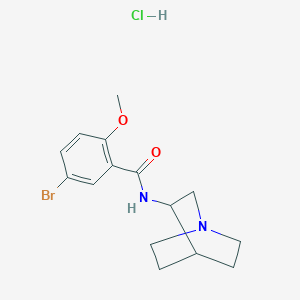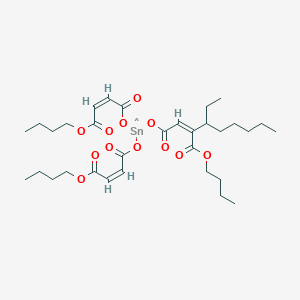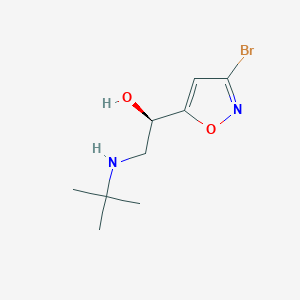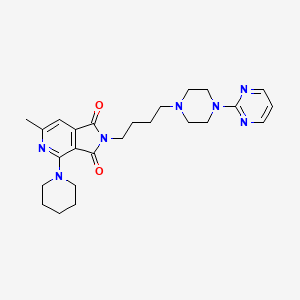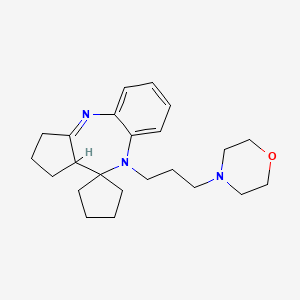
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group, an amino group, a chloro group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- typically involves multiple steps. One common route starts with the preparation of 4-amino-5-chloro-2-methoxybenzoic acid, which is then converted into the corresponding sulfonyl chloride. This intermediate is reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
類似化合物との比較
Similar Compounds
- Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-ethyl-
- Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-propyl-
Uniqueness
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
特性
CAS番号 |
97629-97-5 |
|---|---|
分子式 |
C12H18ClN3O3S |
分子量 |
319.81 g/mol |
IUPAC名 |
2-chloro-5-methoxy-4-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C12H18ClN3O3S/c1-15-3-5-16(6-4-15)20(17,18)12-7-9(13)10(14)8-11(12)19-2/h7-8H,3-6,14H2,1-2H3 |
InChIキー |
YLZSRIRHRUXJFZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



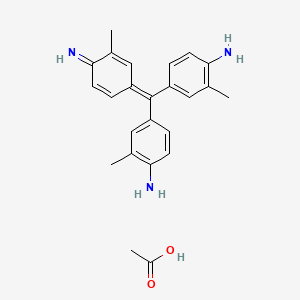
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
